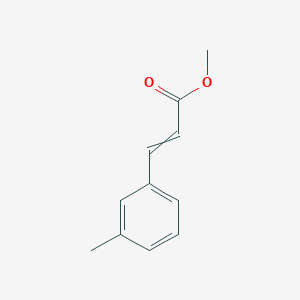

Methyl 3-(3-methylphenyl)prop-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPZREZPHDCWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609799 | |

| Record name | Methyl 3-(3-methylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82444-40-4 | |

| Record name | Methyl 3-(3-methylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Pathways

Established Synthetic Routes to Methyl 3-(3-methylphenyl)prop-2-enoate

Traditional methods for synthesizing this compound rely on well-documented reactions that are fundamental to organic chemistry. These routes are valued for their reliability and predictability.

A primary and straightforward route to this compound is the direct esterification of its corresponding carboxylic acid, 3-(3-methylphenyl)prop-2-enoic acid. The most common method employed is the Fischer-Speier esterification. mdpi.com This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. operachem.comresearchgate.net

Commonly used catalytic systems include:

Brønsted acids: Concentrated sulfuric acid (H₂SO₄) is a conventional and cost-effective catalyst for this transformation. mdpi.com

Lewis acids: Boron trifluoride (BF₃) and its etherate complex can also effectively catalyze the esterification. operachem.com

Acid Chlorides: Generating the acid chloride from 3-(3-methylphenyl)prop-2-enoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol, provides a high-yield, albeit multi-step, alternative.

The Fischer esterification is an equilibrium-driven process. To ensure a high yield of the desired methyl ester, the equilibrium is typically shifted towards the product side by using methanol as the solvent (ensuring a large excess) or by removing the water formed during the reaction. operachem.com

The central C=C double bond of this compound is often constructed using olefination reactions. These methods typically involve the reaction of 3-methylbenzaldehyde (B113406) with a suitable two-carbon building block.

Wittig Reaction: This reaction is a cornerstone of alkene synthesis and involves the reaction of an aldehyde with a phosphorus ylide. masterorganicchemistry.com For the target molecule, 3-methylbenzaldehyde is treated with methyl (triphenylphosphoranylidene)acetate. The reaction proceeds via a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. scribd.com

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org The reaction between 3-methylbenzaldehyde and the carbanion generated from trimethyl phosphonoacetate (using a base like sodium hydride or sodium methoxide) typically affords this compound in high yield. A significant advantage of the HWE reaction is that the water-soluble dialkyl phosphate (B84403) byproduct is easily removed during workup, simplifying purification. wikipedia.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt. chemrxiv.orgnih.gov While less direct for this specific ester, a variant could involve the condensation of 3-methylbenzaldehyde with malonic acid followed by selective mono-esterification and decarboxylation.

Heck Reaction: A palladium-catalyzed cross-coupling reaction, the Heck reaction can be used to form the C-C double bond by coupling 3-bromotoluene (B146084) with methyl acrylate (B77674). semanticscholar.orgresearchgate.net This method is powerful for its functional group tolerance but requires a transition metal catalyst and a base.

To improve efficiency and reduce waste from intermediate purification steps, one-pot strategies have been developed. A notable approach combines the alkylation of a phosphonoacetate with a subsequent Horner-Wadsworth-Emmons reaction in a single vessel. thieme-connect.de While not a true multi-component reaction (which combines three or more distinct starting materials in one step), this sequential one-pot process streamlines the synthesis. For instance, a phosphonoacetate could first be alkylated and then reacted with formaldehyde (B43269) in an HWE reaction to generate an α-substituted acrylate. thieme-connect.de Adapting this concept allows for the efficient construction of complex cinnamate (B1238496) structures without isolating intermediates.

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry aims to improve upon established methods by enhancing stereocontrol and adhering to the principles of green chemistry.

For many applications, controlling the geometry of the double bond (E vs. Z isomer) is crucial. This compound can exist as two geometric isomers, with the (E)-isomer (trans) generally being the more thermodynamically stable and common product.

The Horner-Wadsworth-Emmons reaction is highly regarded for its strong preference for forming the (E)-alkene, often with excellent selectivity. wikipedia.orgconicet.gov.ar This stereochemical outcome is influenced by several factors, as detailed in the table below.

| Factor | Condition Favoring (E)-Isomer | Rationale |

|---|---|---|

| Phosphonate (B1237965) Reagent | Use of electron-withdrawing groups (e.g., ester) on the phosphonate. | Stabilizes the ylide, promoting thermodynamic control and the formation of the more stable (E)-product. |

| Base/Counterion | Lithium (Li⁺) bases often provide higher E-selectivity than Sodium (Na⁺) or Potassium (K⁺) bases. | The smaller Li⁺ cation coordinates more effectively, influencing the transition state geometry to favor the anti-elimination pathway leading to the E-alkene. wikipedia.org |

| Temperature | Higher reaction temperatures (e.g., 23 °C vs. -78 °C). | Allows for the equilibration of the intermediate diastereomeric adducts to the more stable threo-intermediate, which preferentially eliminates to the (E)-alkene. wikipedia.org |

| Solvent | Protic solvents or the presence of additives like LiCl can enhance E-selectivity. | Solvation and salt effects can influence the reversibility of the initial addition step, favoring the thermodynamic pathway. |

In contrast, the stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (like methyl (triphenylphosphoranylidene)acetate) tend to favor the (E)-isomer, whereas non-stabilized ylides typically yield the (Z)-isomer. For specific control, modifications such as the Still-Gennari modification of the HWE reaction can be employed to selectively produce (Z)-enoates.

In line with the growing importance of sustainable chemical manufacturing, several green methodologies have been applied to the synthesis of cinnamate esters.

Aqueous Media: The Horner-Wadsworth-Emmons reaction has been successfully performed in aqueous media using environmentally benign bases like potassium carbonate, significantly reducing the reliance on volatile organic solvents.

Solvent-Free Conditions: Knoevenagel condensations can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. mdpi.com The use of solid, reusable catalysts, including biogenic carbonates, further enhances the green credentials of this method by simplifying product isolation and minimizing waste. mdpi.com

Sonication: The use of ultrasound (sonication) has been shown to promote Wittig reactions, sometimes allowing them to proceed under milder conditions or in biphasic systems, which can simplify purification and reduce energy consumption. nih.gov

Enzymatic Catalysis: Biocatalysis offers a highly sustainable route. The esterification of 3-(3-methylphenyl)prop-2-enoic acid can be catalyzed by enzymes, such as lipases, in non-aqueous solvents. These reactions proceed under very mild temperature and pH conditions, offering high selectivity and avoiding the use of harsh acidic catalysts.

These advanced strategies not only provide efficient pathways to this compound but also align with the modern chemical industry's goals of process safety, efficiency, and environmental responsibility.

Detailed Mechanistic Investigations of Formation Reactions

The formation of this compound, an α,β-unsaturated ester, is primarily achieved through well-established olefination reactions. The most pertinent of these are the Horner-Wadsworth-Emmons (HWE) reaction and the Heck reaction. Mechanistic investigations into these pathways provide a detailed understanding of the reaction progression, intermediates, and the factors governing stereoselectivity.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely utilized method for the synthesis of α,β-unsaturated esters, offering significant advantages in terms of product purification and stereochemical control. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde, in this case, 3-methylbenzaldehyde.

The mechanism commences with the deprotonation of a phosphonate ester, such as trimethyl phosphonoacetate, by a suitable base to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 3-methylbenzaldehyde. This addition step is typically the rate-limiting step of the reaction. wikipedia.org

The initial addition leads to the formation of a diastereomeric mixture of betaine-like intermediates. These intermediates subsequently cyclize to form a four-membered ring intermediate known as an oxaphosphetane. The stereochemical outcome of the reaction is largely determined at this stage. The subsequent collapse of the oxaphosphetane intermediate, driven by the formation of a strong phosphorus-oxygen double bond, results in the desired alkene product, this compound, and a water-soluble phosphate byproduct. organic-chemistry.org

Computational studies on similar HWE reactions have elucidated the energy profile of these steps, indicating that the formation of the oxaphosphetane is the rate-determining step. nih.gov The transition state leading to the (E)-alkene is generally more stable than the one leading to the (Z)-alkene, which accounts for the high (E)-selectivity commonly observed in HWE reactions with stabilized phosphonates. nih.gov The reaction conditions, including the choice of base and solvent, can influence the reversibility of the initial addition and the subsequent steps, thereby affecting the final E/Z ratio of the product.

Table 1: Key Intermediates and Transition States in the Horner-Wadsworth-Emmons Reaction

| Step | Intermediate/Transition State | Description |

| 1 | Phosphonate Carbanion | Formation of a nucleophilic carbanion by deprotonation of the phosphonate ester. |

| 2 | Betaine-like Intermediate | Result of the nucleophilic attack of the carbanion on the aldehyde. |

| 3 | Oxaphosphetane | A four-membered ring intermediate formed by the cyclization of the betaine. |

| 4 | Elimination | Collapse of the oxaphosphetane to yield the alkene and a phosphate byproduct. |

Heck Reaction

The Heck reaction provides an alternative and powerful route for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide, such as 3-bromotoluene, with an alkene, in this case, methyl acrylate, in the presence of a base.

The catalytic cycle of the Heck reaction is well-established and involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps. The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. This step forms a palladium(II)-aryl intermediate.

Following the oxidative addition, the alkene, methyl acrylate, coordinates to the palladium(II) complex. This is succeeded by a migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a palladium(II)-alkyl intermediate. The regioselectivity of this insertion is influenced by both steric and electronic factors.

The final steps of the catalytic cycle involve a β-hydride elimination from the palladium(II)-alkyl intermediate to yield the final product, this compound, and a palladium(II)-hydride species. The subsequent reductive elimination of HX from the palladium(II)-hydride species, facilitated by a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue. Kinetic studies of similar Heck reactions have often identified the oxidative addition or the migratory insertion as the rate-determining step, depending on the specific substrates and reaction conditions. researchgate.netresearchgate.net

Table 2: Stages of the Heck Reaction Catalytic Cycle

| Stage | Description | Key Species |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Pd(II)-aryl complex |

| Migratory Insertion | The alkene inserts into the Pd-aryl bond. | Pd(II)-alkyl complex |

| β-Hydride Elimination | A hydrogen atom is eliminated to form the alkene product. | Alkene product, Pd(II)-hydride complex |

| Catalyst Regeneration | The base assists in the removal of HX to regenerate the Pd(0) catalyst. | Pd(0) catalyst |

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reactions of Methyl 3-(3-methylphenyl)prop-2-enoate

The reactivity of this compound is governed by its distinct functional groups: the meta-substituted phenyl ring, the α,β-unsaturated ester system, and the methyl ester group. Each of these sites offers a unique avenue for chemical transformations through electrophilic and nucleophilic pathways.

The phenyl ring of this compound contains two substituents that influence the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The reactivity and orientation of incoming electrophiles are determined by the cumulative electronic effects of the methyl group and the 3-(methoxycarbonyl)vinyl substituent.

Methyl Group (-CH₃): This is an activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the methyl group).

trans-3-(Methoxycarbonyl)vinyl Group (-CH=CHCOOCH₃): This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (positions 2, 4, and 6 relative to its point of attachment).

When considering the combined influence, the directing effects of these two groups must be analyzed. The positions ortho and para to the methyl group are 2, 4, and 6. The positions meta to the acrylate (B77674) substituent are 2, 5, and 1' (the carbon of the other substituent). The positions that are activated by the methyl group and not strongly deactivated by the acrylate group are the most likely sites of substitution. Position 2 is ortho to the methyl group and meta to the acrylate, making it a plausible site. Position 4 is para to the methyl group but ortho to the deactivating acrylate group, making it less favored. Position 6 is ortho to the methyl group and also subject to some deactivation. Therefore, substitution is predicted to occur primarily at the positions most strongly activated by the methyl group and least deactivated by the acrylate moiety, with steric hindrance also playing a role.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | Methyl 3-(3-methyl-4-nitrophenyl)prop-2-enoate | The powerful directing effect of the methyl group favors substitution at the ortho and para positions. The para position (4) is often favored due to reduced steric hindrance. |

| Halogenation (Br₂/FeBr₃) | Methyl 3-(4-bromo-3-methylphenyl)prop-2-enoate | Similar to nitration, the activating methyl group directs the electrophile primarily to the para position. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Methyl 3-(4-acyl-3-methylphenyl)prop-2-enoate | Due to the deactivating nature of the acrylate group, harsh conditions may be required. The acyl group is directed para to the activating methyl group. |

The α,β-unsaturated ester system in this compound is a classic Michael acceptor. The electron-withdrawing character of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This 1,4-addition reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming strategy.

Common nucleophiles for this transformation include:

Organometallic reagents: Particularly organocuprates (Gilman reagents, R₂CuLi), which are known to favor 1,4-addition over direct 1,2-addition to the carbonyl group.

Enolates: Stabilized carbanions derived from ketones, esters, and malonates.

Heteroatom nucleophiles: Amines, thiols, and alkoxides.

The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.

The methyl ester functionality is susceptible to nucleophilic acyl substitution. These reactions involve the attack of a nucleophile at the electrophilic carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group.

Hydrolysis (Saponification): In the presence of a base (e.g., NaOH) followed by an acidic workup, the ester is hydrolyzed to the corresponding carboxylic acid, 3-(3-methylphenyl)prop-2-enoic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.

Oxidation and Reduction Pathways of the Compound

The unsaturated nature of this compound allows for various oxidation and reduction reactions targeting the alkene and ester functionalities.

Reduction:

Catalytic Hydrogenation: The course of hydrogenation can be controlled by the choice of catalyst and reaction conditions. Using a catalyst like Palladium on carbon (Pd/C), the carbon-carbon double bond is typically reduced selectively to yield Methyl 3-(3-methylphenyl)propanoate. Under more forcing conditions (higher pressure, temperature, or stronger catalysts like Raney Nickel), the ester group can also be reduced to an alcohol.

Chemoselective Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the ester or the isolated double bond, but in the presence of activating agents, they can be used for conjugate reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that would reduce the ester group to a primary alcohol, yielding 3-(3-methylphenyl)prop-2-en-1-ol.

Oxidation:

Epoxidation: The carbon-carbon double bond can be oxidized to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would yield Methyl 3-(3-methylphenyl)oxirane-2-carboxylate.

Dihydroxylation: The alkene can be converted to a diol using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would cleave the double bond, yielding 3-methylbenzaldehyde (B113406) and other products.

Cycloaddition Reactions and Investigations of Regioselectivity and Stereoselectivity

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The electron-deficient alkene in this compound makes it an excellent partner in cycloadditions with electron-rich species.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a prominent reaction for synthesizing five-membered heterocyclic rings. In this reaction, this compound acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrone or a nitrile oxide.

Theoretical and experimental studies on similar α,β-unsaturated esters provide a framework for predicting the outcomes of these reactions. nih.govrsc.orgmdpi.com According to Molecular Electron Density Theory (MEDT), the regioselectivity and stereoselectivity are governed by the electronic and steric interactions between the dipole and the dipolarophile. rsc.org The reaction typically proceeds through a one-step, asynchronous mechanism. rsc.org

In reactions with nitrones, for example, two regioisomeric products can be formed. The regioselectivity is often controlled by the electronic factors of the alkene. nih.gov The polarization of the C=C double bond in this compound, caused by the methoxycarbonyl group, makes the β-carbon more electrophilic and the α-carbon more nucleophilic. This polarization dictates the preferred orientation of the dipole during the cycloaddition.

For instance, in a reaction between a generic N-methyl-C-phenylnitrone and this compound, two primary regioisomeric transition states, ortho and meta, would be considered, each with endo and exo stereochemical approaches. Computational studies on analogous systems often show a high preference for one regioisomer, typically with high stereoselectivity. rsc.org Experimental work on a structurally related compound, methyl-(2E)-3-(acridin-4-yl)-prop-2-enoate, reacting with benzonitrile (B105546) N-oxides, showed a clear preference for one regioisomer, highlighting the dominant role of electronic factors. nih.gov

Table 2: Predicted Outcome of a [3+2] Cycloaddition with a Nitrone

| 1,3-Dipole | Dipolarophile | Predicted Major Product | Predicted Selectivity | Rationale |

| N-methyl-C-phenylnitrone | This compound | Methyl 2-methyl-3-phenyl-5-(3-methylphenyl)isoxazolidine-4-carboxylate | High regioselectivity and endo stereoselectivity | Based on MEDT analysis of similar reactions, the transition state leading to the ortho/endo product is often the most kinetically favored due to stabilizing electronic and orbital interactions. rsc.orgresearchgate.net |

Diels-Alder and Related Pericyclic Reactions

This compound, as an α,β-unsaturated ester, is a potential dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. alchemyst.co.uklibretexts.org In this role, the electron-withdrawing nature of the ester group polarizes the double bond, making it susceptible to attack by electron-rich dienes. The reaction involves the concerted formation of two new sigma bonds, leading to a cyclohexene (B86901) derivative. alchemyst.co.ukmsu.edu While specific studies on this compound are not prevalent, the reactivity of analogous cinnamate (B1238496) esters suggests that it would react readily with various dienes. For instance, reactions with unsymmetrical dienes would be expected to show moderate to high regioselectivity. researchgate.net

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org Beyond the [4+2] cycloaddition, cinnamate esters can participate in other pericyclic processes, such as photochemical [2+2] cycloadditions. These reactions, often facilitated by a photocatalyst and a chiral Lewis acid, can produce cyclobutane (B1203170) structures, which are valuable synthetic intermediates. acs.org Computational studies indicate that the Lewis acid cocatalyst lowers the energies of the substrate's frontier molecular orbitals, which increases the rate of the triplet energy transfer from the sensitizer (B1316253) to the substrate, thereby influencing the reaction kinetics. acs.org Other related pericyclic reactions include electrocyclic reactions, which involve the formation of a ring via a new σ-bond at the expense of a π-bond, and sigmatropic rearrangements. alchemyst.co.uklibretexts.org

Derivatization Strategies and Controlled Functional Group Interconversions

The structure of this compound offers three primary sites for chemical modification: the ester group, the alkene double bond, and the aromatic ring. This allows for a wide range of derivatization strategies through functional group interconversions (FGI). imperial.ac.uksolubilityofthings.com

Reactions of the Ester Group:

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 3-(3-methylphenyl)prop-2-enoic acid. This conversion from an ester to a carboxylic acid is a fundamental transformation in organic synthesis. solubilityofthings.com

Reduction: The ester can be reduced to the corresponding allylic alcohol, 3-(3-methylphenyl)prop-2-en-1-ol. Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which selectively reduce the ester in the presence of the alkene. imperial.ac.uk

Amidation: Reaction with amines can convert the ester into the corresponding amide. This transformation is crucial for synthesizing compounds with potential biological activity. solubilityofthings.combeilstein-journals.org

Reactions of the Alkene Double Bond:

Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation, yielding Methyl 3-(3-methylphenyl)propanoate. This reaction saturates the alkene without affecting the ester or the aromatic ring.

Oxidation: The double bond is susceptible to oxidation. For example, dihydroxylation using reagents like osmium tetroxide would produce the corresponding diol, while epoxidation with a peroxy acid would form an epoxide.

Reactions of the Aromatic Ring:

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions. The existing methyl group is an ortho-, para-director and an activating group, while the prop-2-enoate substituent is a meta-director and a deactivating group. The outcome of substitution reactions, such as nitration or halogenation, would depend on the reaction conditions and the interplay of these directing effects. Recent studies on cinnamic acid derivatives have shown methods for C-H functionalization at various positions on the ring. beilstein-journals.org

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding reaction feasibility, predicting product distributions, and optimizing process conditions. While specific experimental data for this compound is limited, valuable insights can be drawn from studies on closely related cinnamate derivatives, such as ethyl (E)-cinnamate. mdpi.com

Thermodynamic properties like the standard molar enthalpy of formation (ΔfH°m) and enthalpy of vaporization (ΔlgH°m) are fundamental to assessing the energetic stability of the molecule. mdpi.comresearchgate.net For ethyl (E)-cinnamate, these values have been determined experimentally, providing a basis for estimating the properties of its methyl-substituted analog. mdpi.com The hydrogenation of the double bond is an exothermic process, and its enthalpy can be calculated from the enthalpies of formation of the reactant and the saturated product. mdpi.com

The kinetics of transformations, such as cycloaddition reactions, are influenced by the activation energy of the transition state. acs.orgnih.gov For Diels-Alder reactions, the rate is dependent on the electronic properties of both the dienophile and the diene. The presence of the electron-withdrawing ester group on the alkene of this compound enhances its reactivity as a dienophile. Furthermore, Lewis acid catalysts can accelerate these reactions by coordinating to the carbonyl oxygen, further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and reducing the activation energy. acs.org Computational studies on similar systems have shown that reaction pathways can be complex, sometimes involving zwitterionic intermediates, and the final product distribution can be under either kinetic or thermodynamic control. nih.gov Under thermodynamic control, the most stable product will be the major one formed. nih.gov

Table 1: Thermodynamic Properties of the Related Compound Ethyl (E)-Cinnamate at T = 298.15 K

| Property | Value | Unit |

| Standard Molar Enthalpy of Vaporization (ΔlgH°m) | 72.4 ± 2.5 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation, Liquid (ΔfH°m(l)) | -343.3 ± 3.8 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation, Gas (ΔfH°m(g)) | -270.9 ± 4.5 | kJ·mol⁻¹ |

| Data sourced from studies on Ethyl (E)-Cinnamate as a structural analog. mdpi.com |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. High-resolution 1H and 13C NMR, complemented by two-dimensional NMR techniques, provide a complete picture of the atomic connectivity and spatial arrangement of Methyl 3-(3-methylphenyl)prop-2-enoate.

The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons of the 3-methylphenyl group typically appear as a complex multiplet pattern in the downfield region. The vinylic protons, part of the propenoate moiety, show a trans-coupling constant (J), which is characteristically large (around 16 Hz), confirming the E-configuration of the double bond. The methyl ester protons appear as a sharp singlet, while the methyl group on the phenyl ring also gives a singlet in the upfield region.

The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is typically observed at the most downfield chemical shift. The aromatic and vinylic carbons resonate in the intermediate region, while the aliphatic methyl carbons appear at the most upfield positions.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.1-7.4 | m | - |

| =CH-Ar | 7.65 | d | 16.0 |

| =CH-CO | 6.40 | d | 16.0 |

| O-CH3 | 3.78 | s | - |

| Ar-CH3 | 2.37 | s | - |

Note: Data is based on typical values for similar compounds and may vary slightly depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 167.5 |

| =CH-Ar | 144.9 |

| Ar-C (quaternary) | 138.5, 134.2 |

| Ar-CH | 130.8, 128.8, 128.2, 125.5 |

| =CH-CO | 117.8 |

| O-CH3 | 51.7 |

| Ar-CH3 | 21.3 |

Note: Data is based on typical values for similar compounds and may vary slightly depending on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling network between protons. Key correlations would be observed between the two vinylic protons, confirming their adjacent positions. It would also show correlations between the aromatic protons on the 3-methylphenyl ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum would definitively link the proton and carbon assignments listed in Tables 1 and 2. For instance, the signal for the O-CH3 protons would show a cross-peak with the O-CH3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of the entire molecule. Expected key HMBC correlations would include the vinylic proton adjacent to the aromatic ring with the aromatic carbons, and the vinylic proton near the ester group with the carbonyl carbon. The methyl ester protons would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining stereochemistry and conformational preferences. For this compound, a NOESY spectrum would show a cross-peak between the vinylic proton alpha to the carbonyl group and the ortho protons of the phenyl ring, further confirming the E-isomer configuration.

The molecule possesses rotational freedom around the C-C single bonds, particularly the bond connecting the phenyl ring to the vinylic carbon and the C-O bond of the ester group. The planarity of the conjugated system is a key factor influencing the conformational preferences. NOESY experiments can provide insights into the dominant conformations in solution. researchgate.net For instance, the observation of NOEs between the vinylic proton and specific aromatic protons can indicate the preferred orientation of the phenyl ring relative to the propenoate chain. Variable temperature NMR studies could also be employed to investigate the energetics of rotational isomerism, although such studies for this specific compound are not widely reported.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The Infrared (IR) and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100-3000 | Aromatic C-H bonds |

| C-H stretching (vinylic) | 3050-3000 | =C-H bonds |

| C-H stretching (aliphatic) | 3000-2850 | C-H bonds of methyl groups |

| C=O stretching (ester) | 1730-1715 | Carbonyl group of the ester |

| C=C stretching (vinylic) | 1640-1620 | Alkene double bond |

| C=C stretching (aromatic) | 1600, 1580, 1500, 1450 | Aromatic ring vibrations |

| C-O stretching (ester) | 1300-1150 | C-O single bond of the ester |

| C-H bending (out-of-plane) | 980-960 | Trans C-H wagging of the alkene |

The strong C=O stretching vibration is one of the most prominent features in the IR spectrum. The presence of a band in the 980-960 cm⁻¹ region in the IR spectrum is a strong indicator of the trans-configuration of the double bond.

The conjugation of the phenyl ring with the propenoate system influences the vibrational frequencies. The C=O and C=C stretching frequencies are generally observed at lower wavenumbers compared to their non-conjugated counterparts due to the delocalization of π-electrons, which weakens these bonds. The position of the methyl substituent on the phenyl ring can have a subtle electronic effect on the vibrational frequencies of the aromatic ring modes. A detailed analysis of these shifts can provide insights into the electronic structure of the molecule. As this compound is an ester and lacks strong hydrogen bond donors, significant intermolecular hydrogen bonding is not expected in the pure substance.

Spectroscopic Signatures of Intramolecular Charge Transfer

In molecules like this compound, which feature an electron-donating group (the 3-methylphenyl ring) connected to an electron-accepting group (the methyl acrylate (B77674) moiety) via a π-conjugated system, the phenomenon of intramolecular charge transfer (ICT) can be observed. This process involves the photoinduced transfer of an electron from the donor to the acceptor, resulting in a highly polar excited state.

A key spectroscopic indicator of ICT is solvatochromism, where the wavelength of maximum absorption or emission changes with the polarity of the solvent. wikipedia.org For compounds exhibiting ICT, an increase in solvent polarity typically stabilizes the polar excited state more than the less polar ground state. This stabilization lowers the energy gap for de-excitation, leading to a bathochromic (red) shift in the fluorescence emission spectrum. nih.gov While specific studies on the solvatochromism of this compound are not widely documented, related donor-π-acceptor molecules based on cinnamate (B1238496) and acrylonitrile (B1666552) structures exhibit significant red shifts in their emission spectra as solvent polarity increases, which is a strong indication of an ICT state. researchgate.netrsc.org This behavior is anticipated for this compound, confirming the charge-transfer character of its excited state.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for confirming molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₂O₂. sigmaaldrich.com HRMS can distinguish this formula from other isobaric possibilities by measuring the mass-to-charge ratio (m/z) to a high degree of precision. A close match between the measured exact mass and the calculated theoretical mass provides unequivocal confirmation of the compound's elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Calculated Exact Mass | 176.08373 u |

| Molecular Weight | 176.21 g/mol sigmaaldrich.com |

In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways that reveal their underlying structure. For cinnamic acid esters, common fragmentation pathways involve cleavages at the ester group and the propenoate chain. researchgate.netresearchgate.net Based on the structure of this compound, the following primary fragmentation pathways are expected:

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the O-CH₃ bond would result in a fragment ion with m/z 145.

Loss of the methoxycarbonyl group ([M-COOCH₃]⁺): Loss of the entire ester group would lead to a fragment at m/z 117.

McLafferty Rearrangement: While less common, this rearrangement can occur in some esters.

Cleavage of the phenyl ring: Fragmentation of the tolyl group could lead to the loss of a methyl radical, forming characteristic ions.

Analysis of these fragmentation patterns in the mass spectrum provides a structural fingerprint of the molecule. core.ac.ukmiamioh.edu

| Proposed Fragment Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺• | Molecular Ion | 176 |

| [M - •OCH₃]⁺ | Loss of methoxy radical | 145 |

| [M - COOCH₃]⁺ | Loss of methoxycarbonyl group | 117 |

| [C₇H₇]⁺ | Tropylium ion from phenyl ring | 91 |

Tandem mass spectrometry (MS/MS) offers a more detailed view of fragmentation by isolating a specific precursor ion (e.g., the molecular ion at m/z 176) and then inducing its fragmentation to produce a spectrum of product ions. nih.gov This technique can confirm the relationships between fragment ions and establish clear fragmentation pathways, which is crucial for distinguishing between isomers. nih.govmdpi.comd-nb.info For phenylpropanoids and related compounds, LC-MS/MS is a standard method for sensitive and specific quantification and identification. osti.govmdpi.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge. nih.gov This technique can resolve isomers that are indistinguishable by mass alone. nih.gov An IMS-MS study of this compound would provide a collision cross-section (CCS) value, a key physical parameter related to its three-dimensional structure in the gas phase, offering a higher level of structural confirmation.

X-ray Crystallography for Solid-State Structural Analysis

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single crystal X-ray diffraction. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be determined.

Bond Lengths, Bond Angles, and Torsional Angle Analysis

For instance, in similar acrylate structures, the C=C double bond of the propenoate moiety typically exhibits a length of approximately 1.34 Å, while the C-C single bond connecting to the phenyl ring is around 1.47 Å. The carbonyl C=O bond is expected to be in the range of 1.21 Å, and the C-O ester bonds are typically around 1.34 Å (ester oxygen to carbonyl carbon) and 1.44 Å (ester oxygen to methyl carbon).

The bond angles around the sp² hybridized carbons of the acrylate group and the phenyl ring are expected to be approximately 120°. The planarity of the molecule is a key feature, although some deviation can occur due to steric hindrance from the methyl group on the phenyl ring.

Table 1: Predicted Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Type | Predicted Length (Å) |

|---|---|---|---|

| C=C | (acrylate) | Double | ~1.34 |

| C-C | (phenyl-acrylate) | Single | ~1.47 |

| C=O | (carbonyl) | Double | ~1.21 |

| C-O | (ester) | Single | ~1.34 |

Table 2: Predicted Bond Angles for this compound | Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) | |---|---|---|---| | C | C | C | (in phenyl ring) | ~120 | | C | C | H | (in phenyl ring) | ~120 | | C | C | C | (acrylate chain) | ~120 | | O | C | C | (ester group) | ~120 |

Table 3: Key Predicted Torsional Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Torsional Angle (°) |

|---|---|---|---|---|

| C(phenyl) | C(phenyl) | C(acrylate) | C(acrylate) | Varies, influences planarity |

Crystal Packing, Intermolecular Interactions, and Polymorphism

The arrangement of molecules in the solid state, or crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions are expected to be primarily of the van der Waals type, with potential for weak C-H···O and C-H···π hydrogen bonds.

The presence of the aromatic ring suggests that π-π stacking interactions could play a significant role in the crystal packing. In such arrangements, the phenyl rings of adjacent molecules align in a parallel or offset fashion, contributing to the stability of the crystal lattice. The methyl group on the phenyl ring may influence the efficiency of this stacking due to steric effects.

Weak C-H···O hydrogen bonds are also anticipated, where hydrogen atoms from the methyl group or the phenyl ring interact with the oxygen atoms of the carbonyl group in neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, can collectively provide significant stabilization to the crystal structure.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a possibility for this compound. Different polymorphs would arise from variations in the molecular conformation and/or the network of intermolecular interactions, leading to different crystal packing arrangements. The existence of polymorphs can have a significant impact on the physical properties of the solid material, such as its melting point and solubility. However, without experimental data, the existence and nature of any polymorphic forms of this specific compound remain speculative.

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it a widely used method for studying medium-sized organic molecules like Methyl 3-(3-methylphenyl)prop-2-enoate. nih.gov

Geometry Optimization and Exploration of Conformational Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves exploring the potential energy surface to find the minimum energy conformer. The presence of rotatable bonds, such as the C-C single bonds in the prop-2-enoate chain and the bond connecting the phenyl ring to the chain, gives rise to different conformers.

Theoretical studies on similar molecules often employ methods like the B3LYP functional with a 6-311++G(d,p) basis set to achieve a reliable prediction of the molecular geometry. researchgate.net The optimization process would systematically alter the bond lengths, bond angles, and dihedral angles of this compound until the configuration with the lowest energy is found. This stable structure corresponds to the most likely conformation of the molecule in the ground state.

Prediction of Vibrational Frequencies and Simulation of Spectroscopic Data

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These frequencies correspond to the different modes of vibration of the atoms in the molecule, such as stretching, bending, and twisting. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. nih.gov

The comparison of theoretical spectra with experimentally obtained spectra can help in the structural confirmation of the compound. For instance, the characteristic vibrational modes for the functional groups in this compound, such as the carbonyl (C=O) stretch of the ester group, the C=C stretch of the acrylate (B77674) moiety, and the aromatic C-H stretches, can be predicted with a high degree of accuracy. mdpi.comajchem-a.com Potential energy distribution (PED) analysis can be employed to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Alkene C-H Stretch | 3050-3000 |

| Methyl C-H Stretch | 2980-2850 |

| Carbonyl (C=O) Stretch | 1750-1700 |

| Alkene (C=C) Stretch | 1650-1600 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch | 1300-1100 |

| C-H Bending | 1470-1350 |

Electronic Structure and Quantum Chemical Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and chemical behavior. Quantum chemical calculations can provide valuable descriptors that help in understanding the electronic properties of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the C=C double bond, while the LUMO is likely to be centered on the electron-deficient carbonyl group of the ester.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. wolfram.com Red colors typically represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.netpreprints.org Green and yellow colors represent regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the carbonyl group, indicating their nucleophilic character. The hydrogen atoms and the region around the ester methyl group would likely exhibit a positive potential (blue), highlighting their electrophilic character. The aromatic ring and the C=C double bond may show regions of intermediate potential. The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic reactions. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. NBO analysis can also provide information about the hybridization of atomic orbitals in the formation of chemical bonds.

In this compound, NBO analysis would likely reveal significant delocalization of π-electrons across the conjugated system formed by the phenyl ring, the C=C double bond, and the carbonyl group. This delocalization contributes to the stability of the molecule. The analysis can also quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing a deeper understanding of the electronic structure and reactivity.

Table 3: Predicted NBO Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| π(C=C) of acrylate | π*(C=O) | High |

| π(Phenyl ring) | π*(C=C) of acrylate | Moderate |

| LP(O) of carbonyl | π*(C=C) of acrylate | Moderate |

Global and Local Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

Global and local reactivity indices, derived from conceptual density functional theory (DFT), are instrumental in predicting the chemical behavior of a molecule. These descriptors quantify the molecule's stability, reactivity, and the specific sites at which it is most likely to undergo electrophilic or nucleophilic attack.

Global Reactivity Descriptors:

| Descriptor | Symbol | Conceptual Meaning |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Chemical Softness | S | Reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index | ω | Propensity to accept electrons. |

| Nucleophilicity Index | N | Propensity to donate electrons. |

No specific calculated values for this compound were found in the public domain literature. The values presented here would be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) obtained from DFT calculations.

Local Reactivity Descriptors (Fukui Functions):

Fukui functions identify the most reactive sites within a molecule. By analyzing the electron density distribution, these functions highlight atoms susceptible to attack by electrophiles, nucleophiles, or radicals. For this compound, the conjugated system encompassing the phenyl ring, the double bond, and the carbonyl group is expected to be the primary region of reactivity. The specific atomic sites with the highest Fukui function values would pinpoint the most probable centers for chemical reactions.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the structural elucidation of a compound.

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Parameters |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for each proton. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. |

| FT-IR | Vibrational frequencies (cm⁻¹) corresponding to functional groups (e.g., C=O, C=C, C-O). |

| UV-Vis | Maximum absorption wavelength (λmax) and electronic transitions. |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of a molecule's NLO response by calculating its hyperpolarizability. Molecules with large hyperpolarizability values are promising candidates for NLO applications.

The NLO properties of this compound would be determined by its molecular structure, particularly the presence of the π-conjugated system which facilitates electron delocalization. The interaction of the methylphenyl group (as an electron-donating group) and the ester group (as an electron-withdrawing group) across the double bond could enhance the molecule's NLO response.

Calculated NLO Properties:

| Parameter | Symbol | Description |

| First Hyperpolarizability | β | A measure of the second-order NLO response. |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response. |

Specific computational data on the hyperpolarizability of this compound is not available in the surveyed literature. Such calculations would typically be performed using DFT or ab initio methods.

Computational Studies of Reaction Mechanisms, Transition States, and Energy Barriers

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how a reaction proceeds.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as:

Electrophilic addition to the double bond: Modeling the attack of an electrophile would reveal the preferred site of addition and the structure of the resulting carbocation intermediate.

Nucleophilic acyl substitution: Investigating the hydrolysis of the ester group would involve calculating the energy barriers for the formation and breakdown of the tetrahedral intermediate.

Diels-Alder reactions: The potential for this compound to act as a dienophile could be assessed by calculating the transition state energies for its reaction with various dienes.

These studies would provide valuable insights into the reactivity and synthetic utility of this compound. However, specific computational studies on the reaction mechanisms of this particular compound are not currently found in the public literature.

Applications and Emerging Research Prospects in Chemical Sciences

Role as a Versatile Synthetic Building Block in Organic Chemistry

The reactivity of Methyl 3-(3-methylphenyl)prop-2-enoate is largely dictated by its α,β-unsaturated carbonyl system and the substituted phenyl ring. This arrangement of functional groups allows it to participate in a wide array of organic transformations, making it a valuable starting material for the synthesis of more complex structures. The presence of the methyl group on the phenyl ring can also influence the compound's reactivity and the properties of its derivatives.

Key reactions involving the α,β-unsaturated ester moiety include:

Michael Addition: The electrophilic β-carbon of the unsaturated system is susceptible to nucleophilic attack in a conjugate addition, known as the Michael reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to a diverse range of functionalized compounds.

Diels-Alder Reaction: As a dienophile, the double bond of this compound can react with conjugated dienes in a [4+2] cycloaddition to form substituted cyclohexene (B86901) derivatives. nih.govwikipedia.orglibretexts.org This reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.

Heck Reaction: The palladium-catalyzed Heck reaction enables the coupling of the vinyl group with aryl or vinyl halides, offering a method for the formation of more complex substituted alkenes. organic-chemistry.orgwikipedia.orgthieme-connect.de

Epoxidation and Dihydroxylation: The double bond can be functionalized through epoxidation, followed by ring-opening reactions, or through dihydroxylation to introduce vicinal diols, which are versatile intermediates in organic synthesis.

Utilization as an Intermediate in the Synthesis of Complex Organic Molecules

Cinnamic acid and its derivatives are integral components of numerous natural products and biologically active molecules, including alkaloids, flavonoids, and phenylpropanoids. nih.govresearchgate.netcabidigitallibrary.org Consequently, this compound serves as a valuable intermediate in the multi-step synthesis of such complex targets. Its functional groups can be strategically manipulated to build intricate molecular architectures. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the double bond and aromatic ring can undergo various transformations. mdpi.comnih.gov The development of flow chemistry processes for multi-step synthesis offers a promising avenue for the efficient and scalable production of complex molecules from intermediates like this compound. syrris.jp

Applications in Polymer and Advanced Materials Science

The unique chemical structure of this compound also lends itself to applications in the field of polymer and materials science.

Monomer for Functional Polymer Synthesis

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. While the homopolymerization of cinnamate (B1238496) derivatives can be challenging due to steric hindrance, they readily undergo copolymerization with other vinyl monomers. This allows for the incorporation of the cinnamoyl moiety into polymer chains, thereby tuning the properties of the resulting material. Furthermore, the cinnamoyl groups in the polymer can undergo [2+2] photocycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains. researchgate.net This property is utilized in the development of photoresists and other photosensitive materials. The resulting polymers often exhibit enhanced thermal stability and specific optical properties. rsc.org

Exploration in Optoelectronic and Non-Linear Optical Materials Research

The extended π-conjugated system in this compound, encompassing the phenyl ring, the vinyl group, and the carbonyl group, is a key feature for applications in optoelectronics. Organic molecules with such conjugated systems can exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optical communications and data storage. nih.govmrs-j.orgmdpi.comdtic.mil Polymers containing cinnamoyl side chains have been synthesized and investigated for their second-order NLO activity. researchgate.net The design and synthesis of novel chromophores based on the cinnamate scaffold are an active area of research for the development of advanced NLO materials. researchgate.net

Fundamental Investigations of Structure-Reactivity Relationships

The reactivity of α,β-unsaturated carbonyl compounds like this compound is a subject of fundamental interest in organic chemistry. The electronic and steric effects of substituents on both the aromatic ring and the vinyl group can significantly influence the rates and outcomes of its reactions. For example, the electron-donating nature of the methyl group on the phenyl ring can affect the electrophilicity of the β-carbon and the dienophilic character of the double bond.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecular mechanism of reactions involving substituted cinnamates. nih.govmdpi.com These theoretical investigations help in understanding the transition states and intermediates of reactions like the Diels-Alder cycloaddition and can predict the regioselectivity and stereoselectivity of such transformations. nih.gov

Future Directions and Interdisciplinary Research Opportunities in Compound-Centric Chemical Science

The versatile nature of this compound opens up numerous avenues for future research and interdisciplinary collaborations. The exploration of its derivatives as potential bioactive molecules is a promising area, given the wide range of pharmacological activities exhibited by cinnamic acid derivatives. researchgate.netmdpi.comresearchgate.net

In materials science, the focus is on developing novel functional polymers with tailored properties for specific applications, such as biodegradable plastics and advanced photoactive materials. researchgate.netrsc.org The synthesis of well-defined copolymers and block copolymers containing the 3-methylphenyl-prop-2-enoate moiety could lead to materials with unique self-assembly behaviors and stimuli-responsive characteristics.

The field of optoelectronics will continue to benefit from the design and synthesis of new NLO materials based on the cinnamate framework. rsc.org By systematically modifying the molecular structure, it is possible to fine-tune the NLO properties and develop materials with enhanced performance for next-generation optical devices.

The synergy between experimental synthesis and computational chemistry will be crucial in advancing the understanding and application of this compound. Predictive modeling can guide the design of new derivatives with desired properties, accelerating the discovery of novel materials and bioactive compounds.

Q & A

Basic: What are the common synthetic routes for Methyl 3-(3-methylphenyl)prop-2-enoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via esterification of 3-(3-methylphenyl)prop-2-enoic acid with methanol using a strong acid catalyst (e.g., H₂SO₄) under reflux. Optimization includes adjusting molar ratios (acid:methanol ~1:5), temperature (60–80°C), and reaction time (6–12 hours). For higher yields, continuous flow processes or microwave-assisted synthesis can reduce side reactions. Purity is confirmed via TLC or HPLC, and recrystallization from ethanol/water mixtures improves purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., vinyl protons at δ 6.2–7.8 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and conjugated alkene (C=C ~1600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., m/z 190.17 [M]⁺) and fragmentation patterns.

Discrepancies between experimental and computational data (e.g., DFT-calculated NMR shifts) should be resolved by verifying solvent effects and tautomeric states .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation.

- Store waste in labeled containers for professional disposal (avoid aqueous sinks).

- Emergency procedures: Rinse skin/eyes with water for 15 minutes; consult SDS for toxicity data .

Advanced: How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

Methodological Answer:

- X-ray Crystallography : Collect high-resolution data (d < 0.8 Å) using Mo-Kα radiation. Refine with SHELXL (anisotropic displacement parameters, hydrogen bond restraints).

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).

- Compare with analogous structures (e.g., methyl 3-(4-hydroxyphenyl)prop-2-enoate) to identify substituent effects on packing .

Advanced: What computational methods predict the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; analyze frontier orbitals (HOMO-LUMO gaps) for reactivity.

- Molecular Docking : Screen against biological targets (e.g., inflammatory cytokines) using AutoDock Vina; validate with MD simulations.

- NBO Analysis : Quantify hyperconjugation (e.g., ester group stabilization via π→π* interactions) .

Advanced: How does the 3-methylphenyl group influence tautomerism and stability in different solvents?

Methodological Answer:

- Tautomer Analysis : Use ¹H NMR in DMSO-d₆ vs. CDCl₃ to detect enol-keto equilibria. The methyl group sterically hinders enolization, favoring the keto form.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates; non-polar solvents (toluene) favor planar conformations.

- X-ray Diffraction : Compare bond lengths (C=O vs. C-O) in single crystals to confirm tautomeric preference .

Advanced: How can photocatalytic methods be applied to synthesize or modify this compound?

Methodological Answer:

- Photocatalytic C-C Bond Formation : Use AuPd@N-rich carbon nitride under visible light (λ > 420 nm) to catalyze Heck-type couplings.

- Mechanistic Study : Monitor reaction via in situ UV-Vis to detect radical intermediates (e.g., aryl radicals from 3-methylphenyl precursors).

- Optimization : Vary catalyst loading (1–5 mol%) and light intensity; use GC-MS to track conversion .

Advanced: What strategies resolve discrepancies between experimental and computational NMR data?

Methodological Answer:

- Solvent Correction : Apply PCM models in Gaussian to simulate solvent shifts (e.g., DMSO vs. gas phase).

- Conformational Sampling : Use Monte Carlo methods to explore rotamer populations affecting chemical shifts.

- Validation : Cross-check with solid-state NMR or X-ray structures to confirm dominant conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.